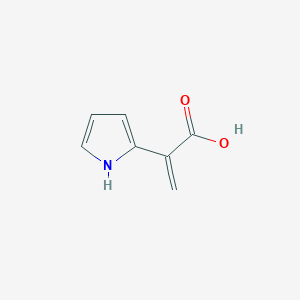
2-(1H-pyrrol-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)prop-2-enoic acid typically involves the reaction of pyrrole with acrolein in the presence of a base. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product . The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-2-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into pyrrole-2-ylpropanoic acid.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives
Reduction: Pyrrole-2-ylpropanoic acid
Substitution: Various halogenated or nitrated pyrrole derivatives
Scientific Research Applications
2-(1H-pyrrol-2-yl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-2-yl)prop-2-enoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Pyrrole-2-carboxylic acid
- Pyrrole-2-ylpropanoic acid
- Indole-2-carboxylic acid
Uniqueness
2-(1H-pyrrol-2-yl)prop-2-enoic acid is unique due to its conjugated double bond system, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrole derivatives. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7H7NO2 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7NO2/c1-5(7(9)10)6-3-2-4-8-6/h2-4,8H,1H2,(H,9,10) |
InChI Key |
JGNXKTOZHBRZTB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















